

Physicochemical Properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Butoxy-4-oxo-3-phenylbutanoic acid

Cat. No.: B121062

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Disclaimer: Publicly available experimental data on the physicochemical properties of **4-Butoxy-4-oxo-3-phenylbutanoic acid** is limited. This guide provides a detailed overview of the properties of a structurally related compound, 4-Oxo-4-phenylbutanoic acid, to serve as a valuable reference point. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters applicable to novel carboxylic acids.

Introduction

4-Butoxy-4-oxo-3-phenylbutanoic acid is a carboxylic acid derivative with potential applications in organic synthesis and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and assessment of its pharmacokinetic profile. This document serves as a technical resource, summarizing the known properties of a closely related analog and detailing the experimental methodologies required for the characterization of such compounds.

Physicochemical Properties of 4-Oxo-4-phenylbutanoic acid

As a proxy for the target compound, this section details the available physicochemical data for 4-Oxo-4-phenylbutanoic acid. It is crucial to note that the butoxy group in the requested

compound will alter these properties, generally leading to increased lipophilicity and a higher molecular weight.

Table 1: Physicochemical Data for 4-Oxo-4-phenylbutanoic acid

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	
Melting Point	114-117 °C	
Boiling Point	270.41 °C (estimated)	
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.	
pKa (predicted)	4.53 ± 0.17	
LogP (calculated)	Not available	
Appearance	White to cream crystalline solid	
CAS Number	2051-95-8	[1]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids like **4-Butoxy-4-oxo-3-phenylbutanoic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][3]
- Procedure:

- A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[4]
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]
- The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[2] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

- Apparatus: Thiele tube or other heating bath, small test tube, capillary tube, thermometer.[6]
[7]
- Procedure (Thiele Tube Method):
 - A small amount of the liquid sample is placed in a small test tube.[8]
 - A capillary tube, sealed at one end, is placed inverted into the test tube.[9]
 - The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]
 - As the sample is heated, a stream of bubbles will emerge from the capillary tube.[6]
 - The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure:
 - A small, accurately weighed amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a test tube.[\[10\]](#)
 - The mixture is agitated (e.g., using a vortex mixer) at a constant temperature for a set period to ensure equilibrium is reached.[\[10\]](#)
 - The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, more is added until the solution is saturated.[\[10\]](#)
 - Solubility can be quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the acidity of a compound.

- Apparatus: pH meter, burette, magnetic stirrer, beaker.
- Procedure (Potentiometric Titration):
 - A known concentration of the carboxylic acid is dissolved in a suitable solvent (often a water-cosolvent mixture).[\[11\]](#)
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.[\[12\]](#)
 - A titration curve of pH versus the volume of titrant added is plotted.[\[12\]](#)
 - The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[\[12\]](#)

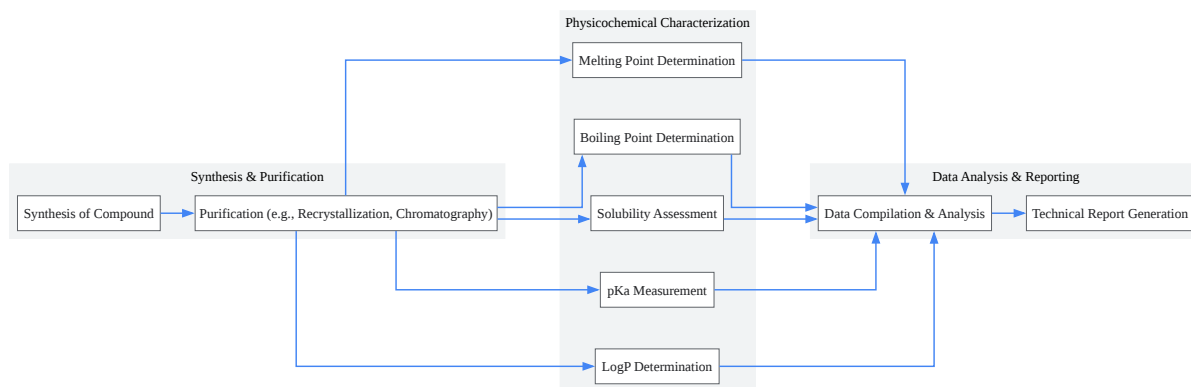
LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase.

- Apparatus: Separatory funnel or vials, shaker, analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).[\[13\]](#)
- Procedure (Shake-Flask Method):
 - A solution of the compound is prepared in a biphasic system of n-octanol and water.[\[14\]](#)
 - The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[\[13\]](#)
 - The two phases are separated, and the concentration of the compound in each phase is determined analytically.[\[13\]](#)
 - The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[14\]](#)
- Alternative Method (RP-HPLC):
 - The retention time of the compound on a reverse-phase HPLC column is measured.[\[15\]](#)
 - A calibration curve is generated using compounds with known LogP values.[\[15\]](#)
 - The LogP of the unknown compound is then estimated from its retention time using the calibration curve.[\[15\]](#)

Visualizations

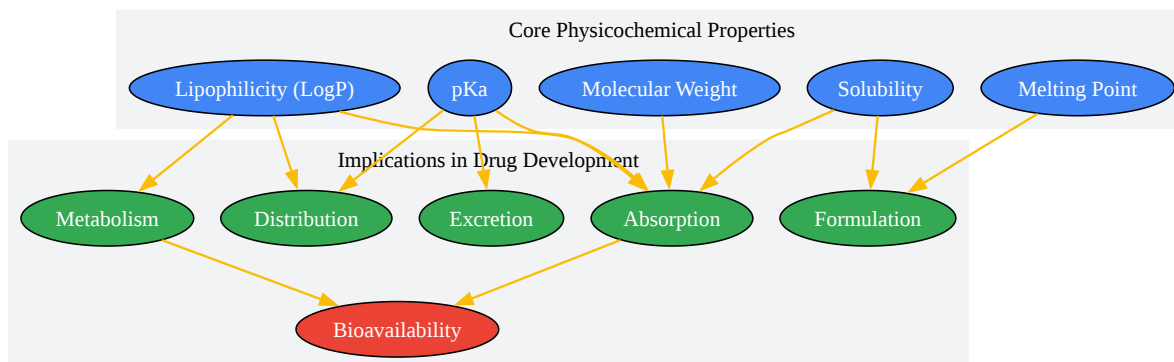
Experimental Workflow for Physicochemical Characterization



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Experimental workflow for the synthesis and physicochemical characterization of a novel compound.

Interrelationship of Physicochemical Properties in Drug Development



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Logical diagram illustrating the influence of core physicochemical properties on ADME and formulation in drug development.

Synthesis of 4-Oxo-4-phenylbutanoic acid

The synthesis of 4-Oxo-4-phenylbutanoic acid is typically achieved through a Friedel-Crafts acylation reaction.^{[16][17]}

- Reactants: Succinic anhydride and benzene.^[16]
- Catalyst: Anhydrous aluminum chloride (a Lewis acid).^[16]
- General Procedure:
 - Succinic anhydride and benzene are reacted in the presence of anhydrous aluminum chloride.^[16]
 - The reaction mixture is then worked up, typically involving hydrolysis and acidification, to yield the final product.
 - The crude product can be purified by recrystallization, for example, from water.^[17]

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